![molecular formula C8H6BrClO B1382935 2-Bromo-5-chloro-4-methylbenzaldehyde CAS No. 1383855-38-6](/img/structure/B1382935.png)
2-Bromo-5-chloro-4-methylbenzaldehyde
Overview
Description
2-Bromo-5-chloro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrClO and a molecular weight of 233.49 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-5-chloro-4-methylbenzaldehyde . The InChI code is 1S/C8H6BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 . The canonical SMILES string is CC1=CC(=C(C=C1Cl)C=O)Br .Chemical Reactions Analysis
This compound has been involved in various chemical reactions, including carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions, Knoevenagel condensation, cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters, and imination and oxidative heterocyclization/carbonylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 233.49 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond . The topological polar surface area is 17.1 Ų . The compound has a complexity of 151 .Scientific Research Applications
Organic Synthesis
2-Bromo-5-chloro-4-methylbenzaldehyde: is a versatile intermediate in organic synthesis. It is used in Carbonylative Stille couplings , which are pivotal in forming carbon-carbon bonds . The compound also participates in Knoevenagel condensation reactions , useful for synthesizing alpha,beta-unsaturated carbonyl compounds .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its halogenated aromatic structure makes it suitable for constructing complex molecules through nucleophilic substitution reactions .
Material Science
The compound’s utility in material science stems from its reactivity, which allows for the development of new polymeric materials. It can act as a building block for polymer synthesis , especially in creating polymers with specific electronic properties .
Analytical Chemistry
2-Bromo-5-chloro-4-methylbenzaldehyde: can be used as a standard or reference compound in analytical chemistry. It helps in the quantification and identification of similar compounds in various samples through techniques like chromatography .
Environmental Science
This chemical’s role in environmental science includes its use as a tracer or marker in environmental fate studies. It helps in understanding the degradation pathways of similar organic compounds in the environment .
Industrial Applications
Industrially, 2-Bromo-5-chloro-4-methylbenzaldehyde is involved in the synthesis of dyes, pigments, and other industrial chemicals. It is used in colorant synthesis due to its ability to undergo various organic reactions, contributing to the creation of a wide range of hues .
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-chloro-4-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFWTALXUZHXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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